molecular formula C17H13FO3 B8070795 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde

4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde

Cat. No.: B8070795
M. Wt: 284.28 g/mol
InChI Key: NYTCTCIWZUIHON-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group and a methoxy group in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde typically involves the condensation of 4-fluorobenzaldehyde with 6-methoxy-2H-chromene-3-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carboxylic acid.

    Reduction: 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound may exert its effects through the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carboxylic acid: An oxidized derivative with potential anti-inflammatory properties.

    4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-methanol:

    4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-thiol: A substituted derivative with potential biological activities.

Uniqueness

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorophenyl and a methoxy group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO3/c1-20-14-6-7-16-15(8-14)17(12(9-19)10-21-16)11-2-4-13(18)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCTCIWZUIHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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